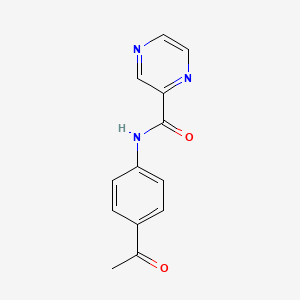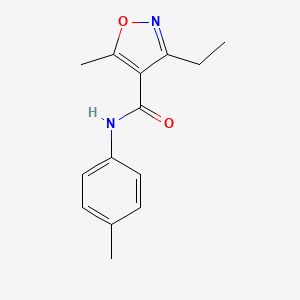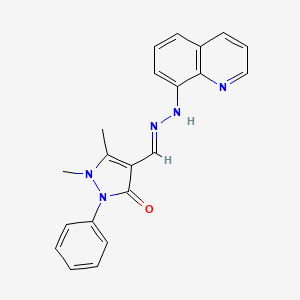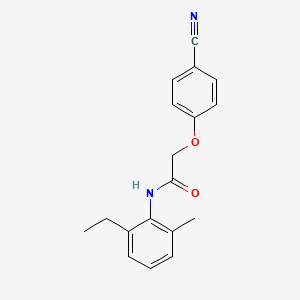
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CDFO, is a synthetic compound that has been studied for its potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of novel derivatives with improved properties.
Métodos De Síntesis
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-chloro-4,5-difluoroaniline and 4-methoxybenzaldehyde, followed by cyclization with ethyl chloroformate and sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of this compound has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
2-(2-chloro-4,5-difluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been used as a fluorescent probe for the detection of biomolecules.
Propiedades
IUPAC Name |
(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO3/c1-23-10-4-2-9(3-5-10)6-15-17(22)24-16(21-15)11-7-13(19)14(20)8-12(11)18/h2-8H,1H3/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMXHFVDDGUQX-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)

![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)

![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)


![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
